A Senior Application Scientist's Technical Guide to 2-(Trifluoromethyl)biphenyl
A Senior Application Scientist's Technical Guide to 2-(Trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)biphenyl Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on a key building block, 2-(Trifluoromethyl)biphenyl (CAS No. 362-59-4), a versatile intermediate for the synthesis of complex organic molecules. Its utility lies in the unique spatial and electronic arrangement of the trifluoromethyl group at the 2-position of the biphenyl system, which can enforce specific conformations and modulate reactivity. This document serves as a comprehensive technical resource, providing essential data, synthesis protocols, and insights into the applications of this valuable compound.
Core Properties and Identification
Accurate identification and understanding of the physicochemical properties of a starting material are fundamental to any successful research endeavor. The following table summarizes the key identifiers and known properties of 2-(Trifluoromethyl)biphenyl.
| Property | Value | Source |
| CAS Number | 362-59-4 | BLD Pharm[2] |
| Molecular Formula | C₁₃H₉F₃ | BLD Pharm[2] |
| Molecular Weight | 222.21 g/mol | BLD Pharm[2] |
| MDL Number | MFCD14525536 | BLD Pharm[2] |
| SMILES | FC(F)(C1=CC=CC=C1C2=CC=CC=C2)F | BLD Pharm[2] |
Synthesis of 2-(Trifluoromethyl)biphenyl: A Practical Approach
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its high functional group tolerance and generally high yields.[3][4][5] Below is a representative, field-proven protocol for the synthesis of 2-(Trifluoromethyl)biphenyl.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura coupling workflow for synthesizing 2-(Trifluoromethyl)biphenyl.
Detailed Experimental Protocol
Materials:
-
2-Bromobenzotrifluoride
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford 2-(Trifluoromethyl)biphenyl as the final product.
Applications in Drug Discovery and Materials Science
The 2-(trifluoromethyl)biphenyl scaffold is a valuable building block for creating novel molecules with tailored properties. The trifluoromethyl group's strong electron-withdrawing nature and steric bulk can significantly enhance a molecule's metabolic stability and binding affinity to biological targets.
-
Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The biphenyl structure is a common motif in many drugs, and the addition of a trifluoromethyl group can improve pharmacokinetic properties. For example, derivatives of trifluoromethyl-biphenyl are used in the development of treatments for a range of conditions, from inflammatory diseases to cancer.
-
Organic Electronics: In materials science, trifluoromethyl-substituted biphenyls are used in the synthesis of novel conjugated polymers for organic field-effect transistors (OFETs). The trifluoromethyl groups can enhance oxidative stability and moisture resistance, leading to more durable and high-performance electronic devices.[6]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount. The following information is based on available safety data sheets.
GHS Hazard Information
-
Pictogram:
-
Signal Word: Warning[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Spectroscopic Data
While publicly available spectra for 2-(Trifluoromethyl)biphenyl are limited, the following are expected characteristic peaks based on related compounds and general spectroscopic principles. Researchers should always confirm the identity of their synthesized material with their own analytical data.
-
¹H NMR: Aromatic protons would be expected in the range of 7.2-7.8 ppm.
-
¹³C NMR: Aromatic carbons would appear in the range of 120-145 ppm. The carbon of the CF₃ group would be a quartet due to coupling with fluorine.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group would be expected.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 222.
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹) would be expected.
Conclusion
2-(Trifluoromethyl)biphenyl is a valuable and versatile building block for the synthesis of advanced materials and potential therapeutic agents. Its unique structural and electronic properties, imparted by the trifluoromethyl group at the 2-position, make it a strategic choice for researchers aiming to fine-tune the characteristics of their target molecules. While some experimental data for this specific isomer are not widely available, the synthesis protocols and general properties outlined in this guide provide a solid foundation for its use in the laboratory. As with all chemical research, we emphasize the importance of careful handling, thorough characterization, and adherence to all safety guidelines.
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ACS Publications. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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PubMed. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. [Link]
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RSC Publishing. 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. [Link]
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National Institute of Standards and Technology. Biphenyl - the NIST WebBook. [Link]
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ResearchGate. IR spectra of the biphenyl | Download Scientific Diagram. [Link]
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